molecular formula C15H21NO3 B3019658 Ethyl 1-benzyl-4-hydroxypiperidine-3-carboxylate CAS No. 956010-25-6

Ethyl 1-benzyl-4-hydroxypiperidine-3-carboxylate

Cat. No.: B3019658
CAS No.: 956010-25-6
M. Wt: 263.337
InChI Key: MUPAPEDKCKNYLY-UHFFFAOYSA-N
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Description

Ethyl 1-benzyl-4-hydroxypiperidine-3-carboxylate is a chemical compound with the molecular formula C15H21NO3 and a molecular weight of 263.34 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its piperidine ring structure, which is substituted with a benzyl group, a hydroxyl group, and an ethyl ester group.

Preparation Methods

The synthesis of Ethyl 1-benzyl-4-hydroxypiperidine-3-carboxylate typically involves the reaction of 1-benzyl-4-hydroxypiperidine with ethyl chloroformate under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to increase yield and efficiency.

Chemical Reactions Analysis

Ethyl 1-benzyl-4-hydroxypiperidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride (NaH) and alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields the corresponding ketone, while reduction of the ester group produces the corresponding alcohol.

Scientific Research Applications

Ethyl 1-benzyl-4-hydroxypiperidine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 1-benzyl-4-hydroxypiperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or as a ligand for specific receptors. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 1-benzyl-4-hydroxypiperidine-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 1-benzyl-4-hydroxypiperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-2-19-15(18)13-11-16(9-8-14(13)17)10-12-6-4-3-5-7-12/h3-7,13-14,17H,2,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUPAPEDKCKNYLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CCC1O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of racemic ethyl 4-hydroxy-1-(phenylmethyl)-3-piperidinecarboxylate (37 g, 140 mmol) in N,N-dimethylformamide (250 ml) was added tert-butyldimethylchlorosilane (10.6 g, 70 mmol) and imidazole (5.3 g, 77 mmol) under argon. The reaction was stirred at room temperature for 3 h; water was added and the aqueous phase was extracted with dichloromethane. The organic layer was dried and the solvent was removed under reduced pressure to afford 40 g of crude. The crude was divided into 3 batches (5 g, 17 g, 17 g) and each batch was subjected to column chromatography on silica gel using a hexane and ethyl acetate gradient (0-20% ethyl acetate in hexane). This provided the desired compound (16.67 g, 45%) and ethyl(trans)-4-{[(1,1-dimethylethyl)(dimethyl)silyl]oxy}-1-(phenylmethyl)-3-piperidinecarboxylate (15.8 g, 30%).
Quantity
37 g
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reactant
Reaction Step One
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10.6 g
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reactant
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5.3 g
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reactant
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Quantity
250 mL
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solvent
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To a solution of ethyl 4-oxo-1-(phenylmethyl)-3-piperidinecarboxylate hydrochloride (56.2 g, 190 mmol) in methanol (11) was added triethylamine (31.8 mL, 230 mmol) and the mixture stirred at room temperature for 10 min. Sodium borohydride (24.0 g, 630 mmol) was then added portionwise with ice cooling, and the reaction was then stirred at room temperature for 4.5 h. 5N HCl solution (200 mL) was added and the mixture was evaporated. The aqueous residue was basified with aqueous sodium bicarbonate and the extracted several times with a 9:1 dichloromethane:methanol mixture. The extracts were dried and evaporated to give the product (44.3 g, 89%) as a mixture of cis and trans isomers.
Quantity
56.2 g
Type
reactant
Reaction Step One
Quantity
31.8 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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solvent
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step Two
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Quantity
200 mL
Type
reactant
Reaction Step Three
Yield
89%

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